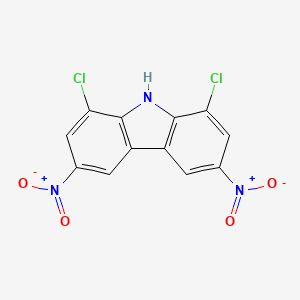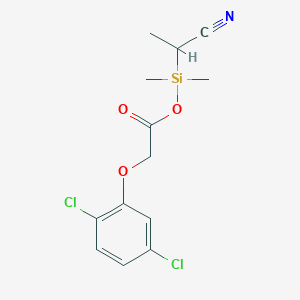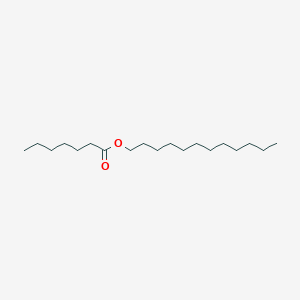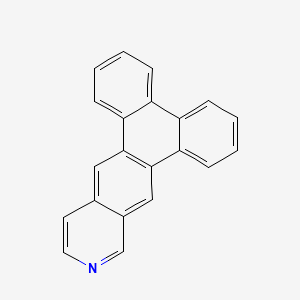
Phenanthro(9,10-g)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro(9,10-g)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N It is a polycyclic compound that consists of a phenanthrene moiety fused with an isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenanthro(9,10-g)isoquinoline can be synthesized through several methods. One common approach involves the reductive alkylation of triphenylene-2-carbaldehyde with aminoacetaldehyde dimethyl acetal in the presence of sodium cyanoborohydride. The resulting intermediate undergoes cyclization using polyphosphoric acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthro(9,10-g)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds.
Applications De Recherche Scientifique
Phenanthro(9,10-g)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Phenanthro(9,10-g)isoquinoline can be compared with other similar compounds, such as:
2-Azaanthracene: An aza analog of anthracene with applications in medicinal chemistry and materials science.
Phenanthridine: A compound with a similar structure, used in the synthesis of dyes and as a ligand in coordination chemistry.
This compound is unique due to its specific fusion of phenanthrene and isoquinoline rings, which imparts distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields. Further research into its properties and applications will continue to uncover new uses and benefits of this intriguing compound.
Propriétés
| 110520-17-7 | |
Formule moléculaire |
C21H13N |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
phenanthro[9,10-g]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21-12-15-13-22-10-9-14(15)11-20(18)21/h1-13H |
Clé InChI |
SOXFSTWNHNPRCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CN=CC5=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


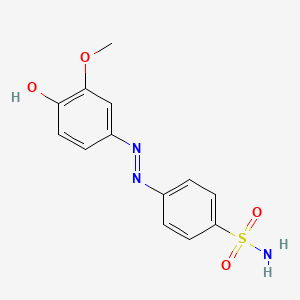
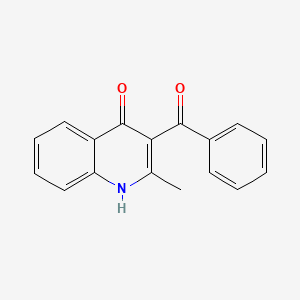
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/no-structure.png)
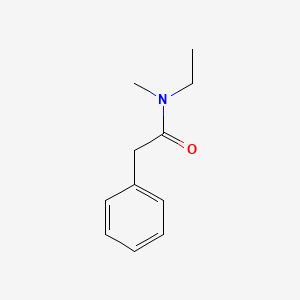

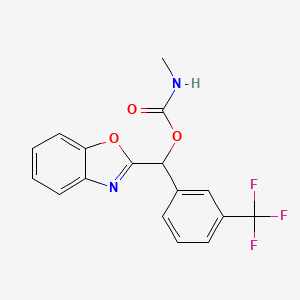

![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
